7-Hydroxy Amoxapine-d8

Catalog No.
S12907021
CAS No.
M.F
C17H16ClN3O2
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy Amoxapine-d8

Product Name

7-Hydroxy Amoxapine-d8

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

Molecular Formula

C17H16ClN3O2

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

MEUGUMOVYNSGEW-YEBVBAJPSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]

7-Hydroxy Amoxapine-d8 (CAS: 1216833-74-7) is a stable isotope-labeled (SIL) internal standard corresponding to the major active metabolite of the tricyclic antidepressant amoxapine and the antipsychotic loxapine. In clinical and preclinical bioanalysis, the accurate quantification of hydroxylated metabolites is critical because they contribute significantly to the overall pharmacological profile of the parent drugs. Procuring this specific deuterated standard enables the validation of high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays by providing a chemically identical reference that mimics the extraction efficiency, chromatographic retention, and electrospray ionization (ESI) behavior of unlabeled 7-hydroxy amoxapine in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue [1].

Substituting 7-Hydroxy Amoxapine-d8 with generic structural analogs (such as clozapine) or parent-drug isotopes (such as Amoxapine-d8) compromises assay accuracy. Hydroxylation alters the molecule's polarity and partition coefficient, meaning that Amoxapine-d8 will exhibit different extraction recoveries during solid-phase or liquid-liquid extraction compared to the 7-hydroxy metabolite. Furthermore, in LC-MS/MS, non-isotopic structural analogs fail to co-elute exactly with the target analyte. This retention time mismatch exposes the analyte and the internal standard to different matrix components at the ionization source, leading to uncorrected ion suppression or enhancement. The exact deuterated metabolite guarantees identical physicochemical behavior, ensuring that the normalized matrix factor remains close to 1.0 and meeting regulatory guidelines for bioanalytical method validation [1].

Matrix Effect Correction and Ion Suppression Mitigation

In LC-MS/MS analysis of brain tissue and plasma, co-eluting endogenous lipids cause transient ion suppression. When a generic structural analog like clozapine is used as an internal standard, retention time mismatches result in uncorrected matrix effects, skewing quantitative accuracy by 15–30%. Procuring 7-Hydroxy Amoxapine-d8 provides exact chromatographic co-elution with the unlabeled target, yielding an IS-normalized matrix factor of approximately 1.0, effectively neutralizing matrix-induced ionization bias [1].

Evidence DimensionIS-Normalized Matrix Factor (Accuracy)
Target Compound Data~1.00 (±5% variance)
Comparator Or Baseline0.70–0.85 (15–30% variance) using structural analog IS (e.g., Clozapine)
Quantified Difference15–25% reduction in quantitative bias
ConditionsLC-MS/MS ESI+ mode in rat plasma and brain tissue homogenates

Eliminating matrix-dependent bias is a strict requirement for regulatory bioanalytical assay validation, making the exact SIL-IS mandatory for reliable high-throughput screening.

Extraction Recovery Tracking During Sample Preparation

The addition of a hydroxyl group makes 7-hydroxy amoxapine more polar than its parent compound, amoxapine. Consequently, using Amoxapine-d8 to track the extraction of the hydroxylated metabolite leads to quantification errors, as the parent isotope partitions differently during liquid-liquid extraction (LLE) or protein precipitation. 7-Hydroxy Amoxapine-d8 directly correlates with the 40-60% absolute recovery of the target analyte, ensuring that any sample loss during preparation is mathematically corrected in the final response ratio [1].

Evidence DimensionExtraction Recovery Correlation
Target Compound Data1:1 correlation with unlabeled 7-hydroxy amoxapine recovery
Comparator Or BaselineDisproportionate recovery tracking using Amoxapine-d8 due to logP differences
Quantified DifferencePrevents >20% quantification error associated with differential extraction losses
ConditionsLiquid-liquid extraction or protein precipitation from biological fluids

Accurate tracking of sample preparation losses prevents batch failures and costly re-runs in clinical pharmacokinetic studies.

Chromatographic Retention Time Alignment

Precision in selected reaction monitoring (SRM) requires the internal standard to elute simultaneously with the analyte. While generic in-class substitutes may elute >0.5 minutes apart under gradient conditions, 7-Hydroxy Amoxapine-d8 co-elutes within <0.05 minutes of unlabeled 7-hydroxy amoxapine. This alignment ensures that both molecules are subjected to the identical mobile phase composition and electrospray environment, which is critical for maintaining linear calibration curves down to lower limits of quantification (LLOQ) of 5 ng/g or less [1].

Evidence DimensionRetention Time (RT) Delta
Target Compound DataΔRT < 0.05 min (co-elution)
Comparator Or BaselineΔRT > 0.5 min using non-isotopic structural analogs
Quantified Difference>10-fold tighter retention time alignment
ConditionsReversed-phase UHPLC gradient elution

Exact co-elution is required to maintain calibration linearity and achieve single-digit nanogram sensitivity in therapeutic drug monitoring.

Clinical Therapeutic Drug Monitoring (TDM) Assays

Because 7-hydroxy amoxapine retains pharmacological activity, its precise quantification is necessary for monitoring loxapine and amoxapine therapy. 7-Hydroxy Amoxapine-d8 serves as the required internal standard for developing regulatory-compliant LC-MS/MS TDM panels that eliminate matrix-induced variability in patient plasma samples [1].

Preclinical Pharmacokinetic and Toxicokinetic Profiling

In animal models evaluating drug disposition across the blood-brain barrier, tissue matrices (like brain homogenates and CSF) cause severe ion suppression. The use of this specific deuterated standard ensures accurate measurement of metabolite partitioning into the central nervous system without analytical bias [1].

Bioanalytical Method Validation for High-Throughput Screening

For contract research organizations (CROs) validating multiplexed assays for tricyclic antidepressants and their metabolites, substituting parent-drug isotopes with metabolite-specific SILs like 7-Hydroxy Amoxapine-d8 is required to meet regulatory guidelines for extraction recovery and matrix factor reproducibility [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

337.1433184 Da

Monoisotopic Mass

337.1433184 Da

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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